molecular formula C12H16O4S B14378527 Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate CAS No. 90183-60-1

Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate

Cat. No.: B14378527
CAS No.: 90183-60-1
M. Wt: 256.32 g/mol
InChI Key: VXMLIOBLRFPPSZ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a methanesulfinyl ethoxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst, followed by the introduction of the methanesulfinyl ethoxy group. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate esterification.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents like dichloromethane or toluene to dissolve reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant flow rates) is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, and toluene.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate involves its interaction with molecular targets through various pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound may bind to or modify.

    Pathways Involved: The compound may influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[2-(4-tert-amylphenoxy)ethoxy]benzoate
  • Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate

Uniqueness

Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

90183-60-1

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

ethyl 4-(2-methylsulfinylethoxy)benzoate

InChI

InChI=1S/C12H16O4S/c1-3-15-12(13)10-4-6-11(7-5-10)16-8-9-17(2)14/h4-7H,3,8-9H2,1-2H3

InChI Key

VXMLIOBLRFPPSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCS(=O)C

Origin of Product

United States

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